Lipophilicity Differentiation: N-Butyl-4-ethoxybenzamide Exhibits Higher Computed LogP than the 4-Methoxy Analog
N-Butyl-4-ethoxybenzamide possesses a computed XLogP3-AA value of 2.9, compared to 2.4 for the direct analog N-butyl-4-methoxybenzamide [1]. This difference of 0.5 log units corresponds to an approximately 3-fold higher predicted partition coefficient, suggesting superior membrane permeability for the ethoxy derivative [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-butyl-4-methoxybenzamide: 2.4 |
| Quantified Difference | ΔLogP = +0.5 (approx. 3-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can be decisive for researchers selecting building blocks for CNS-targeted libraries or membrane permeability studies [1].
- [1] PubChem. Computed Properties for N-butyl-4-ethoxybenzamide (CID 4544425) and N-butyl-4-methoxybenzamide (CID 3036423). XLogP3-AA values. View Source
